Xylose-d6
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Overview
Description
Xylose-d6 is a deuterated form of xylose, a pentose sugar that is a major component of hemicellulose in plant cell walls. The deuterium atoms replace the hydrogen atoms in the xylose molecule, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylose-d6 typically involves the exchange of hydrogen atoms with deuterium atoms in the xylose molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound involves the use of advanced catalytic systems and reactors designed to handle deuterium gas. The process is optimized to ensure high yields and purity of the deuterated compound. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Xylose-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: It can be reduced to form xylitol-d6, a deuterated sugar alcohol.
Isomerization: this compound can isomerize to form xylulose-d6 under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst like palladium on carbon.
Isomerization: Acidic or basic catalysts can facilitate the isomerization process.
Major Products
Oxidation: Xylonic acid-d6
Reduction: Xylitol-d6
Isomerization: Xylulose-d6
Scientific Research Applications
Xylose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and utilization of xylose in biological systems.
Medicine: Utilized in diagnostic tests to study malabsorption and other gastrointestinal disorders.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of Xylose-d6 involves its incorporation into metabolic pathways where it can be tracked due to the presence of deuterium atoms. The deuterium atoms act as markers, allowing researchers to study the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and glycolysis.
Comparison with Similar Compounds
Similar Compounds
Xylulose-d6: An isomer of Xylose-d6, used in similar metabolic studies.
Xylitol-d6: A reduced form of this compound, used in studies involving sugar alcohols.
Xylonic acid-d6: An oxidized form of this compound, used in oxidation studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and reaction mechanisms. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other deuterated sugars.
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D,2D2,3D,4D,5D |
InChI Key |
PYMYPHUHKUWMLA-CKNYSWISSA-N |
Isomeric SMILES |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.